Tris(pentane-2,4-dionato-O,O')terbium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Tris(pentane-2,4-dionato-O,O')terbium involves the use of terbium(III) ions and pentane-2,4-dione ligands. A common method involves reacting terbium(III) salts with pentane-2,4-dione in the presence of a base. The synthesis process is crucial for ensuring the purity and the correct stoichiometry of the resulting complex.

Molecular Structure Analysis

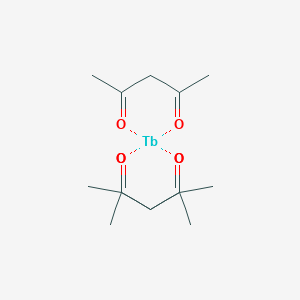

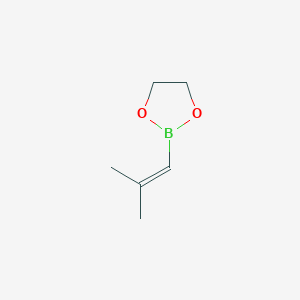

Tris(pentane-2,4-dionato-O,O')terbium features a coordination compound where the terbium ion is at the center, surrounded by three pentane-2,4-dionato ligands. These ligands coordinate to the metal through their oxygen atoms, forming a complex with a nine-coordinate, tricapped trigonal prismatic geometry. This arrangement is typical for lanthanide complexes with β-diketonate ligands.

Chemical Reactions and Properties

This complex participates in a variety of chemical reactions, reflecting its chemical stability and reactivity. Its reactions can include ligand exchange processes, redox reactions, and interactions with nucleophiles or electrophiles. The stability of Tris(pentane-2,4-dionato-O,O')terbium in solution varies depending on the solvent, temperature, and presence of other chemicals.

Physical Properties Analysis

The physical properties of Tris(pentane-2,4-dionato-O,O')terbium, including solubility, melting point, and color, are influenced by its molecular structure. Its luminescent properties are particularly notable, with terbium complexes known for their bright, green emission under ultraviolet light. This makes them useful in optical materials and devices.

Chemical Properties Analysis

Chemically, Tris(pentane-2,4-dionato-O,O')terbium exhibits typical lanthanide reactivity patterns, including Lewis acidity and the ability to form stable complexes with various ligands. Its chemical behavior is also characterized by its reactions with water and other protic solvents, where hydrolysis can occur, leading to the formation of hydroxo-bridged species.

For detailed studies and further reading on the synthesis, molecular structure, and properties of Tris(pentane-2,4-dionato-O,O')terbium and related complexes, please refer to the following sources:

- Semenov et al., 2007: Synthesis and formation of luminescent sol-gel films containing Europium, Terbium, and Ytterbium β-diketonates.

- Lindoy et al., 1977: Study on the interaction of lanthanide shift reagents with coordination complexes including tris(pentane-2,4-dionato)cobalt(III).

Applications De Recherche Scientifique

Application in Energetic Materials

- Methods of Application or Experimental Procedures: The researchers combined Density Functional Theory calculations with experimental data to evaluate the high-energy properties of tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes of Cr(III), Mn(III), Fe(III), and Co(III) .

- Results or Outcomes: Analysis of the Bond Dissociation Energies (BDE) of the C-NO 2 bonds and Molecular Electrostatic Potentials (MEP) showed that these compounds may act as HEM molecules. The measured heat of combustion for the Co (AcAc-NO 2) 3 complex was 14,133 J/g, which confirms the high-energy properties of this compound .

Catalyst for Polymerization

- Summary of the Application: Compounds similar to “Tris(pentane-2,4-dionato-O,O’)terbium” can be used as catalysts in the polymerization of ethylene and the formation of polyurethane foam .

- Methods of Application or Experimental Procedures: The compound is added to the reaction mixture where it facilitates the polymerization process .

- Results or Outcomes: The use of these compounds as catalysts can enhance the efficiency of the polymerization process, leading to higher yields of the desired polymer .

Energetic Materials

- Summary of the Application: Similar compounds are being studied as a new type of highly energetic materials .

- Methods of Application or Experimental Procedures: Researchers combined Density Functional Theory calculations with experimental data to evaluate the high-energy properties of these compounds .

- Results or Outcomes: Analysis of the Bond Dissociation Energies (BDE) of the C-NO 2 bonds and Molecular Electrostatic Potentials (MEP) showed that these compounds may act as high-energy molecules .

Gas Phase Thermochemistry

- Summary of the Application: Compounds similar to “Tris(pentane-2,4-dionato-O,O’)terbium” are studied for their gas phase thermochemical properties .

- Methods of Application or Experimental Procedures: The properties of these compounds are studied using various experimental and computational methods .

- Results or Outcomes: The data obtained from these studies can be used to understand the behavior of these compounds under different conditions .

High-Energy Coordination Compounds

- Summary of the Application: Similar compounds are being studied as a new type of high-energy coordination compounds .

- Methods of Application or Experimental Procedures: Researchers combined Density Functional Theory calculations with experimental data to evaluate the high-energy properties of these compounds .

- Results or Outcomes: The results indicated that the addition of chelate rings may be used as a new tool for controlling the sensitivity towards the detonation of high-energy coordination compounds .

Propriétés

IUPAC Name |

pentane-2,4-dione;terbium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Tb/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGXRTMFXQSUAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Tb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O6Tb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(pentane-2,4-dionato-O,O')terbium | |

CAS RN |

14284-95-8 |

Source

|

| Record name | NSC139615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(pentane-2,4-dionato-O,O')terbium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)